molecular formula C17H10BrClN4O B14108038 3-(4-bromophenyl)-5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B14108038
M. Wt: 401.6 g/mol
InChI Key: YAEFNUWULFWQTR-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of bromophenyl and chlorophenyl groups attached to a pyrazolyl-oxadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzohydrazide with 4-chlorophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction mixture is then heated to promote cyclization, forming the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(4-bromophenyl)-5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromophenyl)-5-(3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole
  • 3-(4-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole
  • 3-(4-methylphenyl)-5-(3-(4-nitrophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(4-bromophenyl)-5-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-1,2,4-oxadiazole lies in its specific combination of bromophenyl and chlorophenyl groups, which can impart distinct chemical and biological properties. This combination can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C17H10BrClN4O

Molecular Weight

401.6 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H10BrClN4O/c18-12-5-1-11(2-6-12)16-21-17(24-23-16)14-9-20-22-15(14)10-3-7-13(19)8-4-10/h1-9H,(H,20,22)

InChI Key

YAEFNUWULFWQTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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